molecular formula C10H9BrO2 B114268 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone CAS No. 151427-19-9

2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone

Cat. No.: B114268
CAS No.: 151427-19-9
M. Wt: 241.08 g/mol
InChI Key: CZRHIPGIDWESKD-UHFFFAOYSA-N
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Description

“2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone” is a chemical compound with the CAS Number: 151427-19-9 . It has a molecular weight of 241.08 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5H,3-4,6H2 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of various heterocyclic compounds. For example, Kwiecień and Szychowska (2006) demonstrated its application in the synthesis of 1-(2-alkylbenzofuran-3-yl)-2-phenylethanols and the corresponding amino compounds through selective catalytic reduction (Kwiecień & Szychowska, 2006).

  • Development of Novel Polymers : Koca et al. (2012) utilized a similar compound to develop a novel methacrylate monomer, which was later polymerized to study its thermal degradation kinetics and glass transition temperature, indicating its potential in material science applications (Koca et al., 2012).

  • Biological Activity Studies : Abdel‐Aziz et al. (2011) synthesized derivatives of benzimidazole containing the compound, revealing potent immunosuppressive and immunostimulatory activities, demonstrating its potential in medicinal chemistry (Abdel‐Aziz et al., 2011).

Green Chemistry and Environmental Applications

  • Green Synthesis : Şahin (2019) showcased the use of the compound in a green synthesis process to produce enantiopure (S)-1-(benzofuran-2-yl)ethanol, highlighting its role in environmentally friendly chemical processes (Şahin, 2019).

  • Photoinduced Reactions : Zhang et al. (2017) described a photoinduced oxidative annulation using derivatives of the compound, emphasizing its role in photoreactions and the synthesis of complex polyheterocyclic structures (Zhang et al., 2017).

  • Antioxidant Activity : Ezzatzadeh and Hossaini (2019) conducted a study on the synthesis of benzochromene derivatives using a compound structurally similar to 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone, demonstrating its potential in antioxidant applications (Ezzatzadeh & Hossaini, 2019).

Mechanism of Action

Target of Action

It is known that benzofuran derivatives, a class to which this compound belongs, have been shown to have significant biological activity, including anticancer effects .

Mode of Action

Benzofuran derivatives have been shown to inhibit cell growth in various types of cancer cells , suggesting that they may interact with cellular targets to disrupt normal cell function and proliferation.

Biochemical Pathways

Benzofuran derivatives have been shown to have significant anticancer activities , suggesting that they may affect pathways related to cell growth and proliferation.

Result of Action

Benzofuran derivatives have been shown to inhibit cell growth in various types of cancer cells , suggesting that they may induce cell death or inhibit cell proliferation.

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H312, H332, and H314 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage .

Properties

IUPAC Name

2-bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRHIPGIDWESKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435715
Record name 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151427-19-9
Record name 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

*5-Bromoacetyl-2,3-dihydro-1-benzofuran was prepared from 5-acetyl-2,3-dihydro-1-benzofuran according to the procedure for preparing 3-bromoacetyl-5,6,7,8-tetrahydroisoquinoline described in Example 1.
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3-bromoacetyl-5,6,7,8-tetrahydroisoquinoline
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Synthesis routes and methods II

Procedure details

To a stirred solution of 1-(2,3-dihydro-benzofuran-5-yl)-ethanone (2.5 g, 15.4 mmol) (Lancaster) in dioxane (2 mL) was added dropwise a solution of bromine (2.96 g, 18.5 mmol) in dioxane (60 mL). After stirring 15 minute the mixture was concentrated in vacuo and the residue was purified by chromatography on silica gel (2:1 hexane-dichloromethane) to provide 1.41 g (38%) of 2-bromo-1-(2,3-dihydro-benzofuran-5-yl)-ethanone.
Quantity
2.5 g
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reactant
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2.96 g
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2 mL
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60 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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